(5-Bromo-pyrimidin-2-YL)-phenethyl-amine

CD73 Ecto-5'-nucleotidase Cancer Immunotherapy

The compound (5-Bromo-pyrimidin-2-YL)-phenethyl-amine (CAS 886366-04-7), also known as 5-bromo-N-(2-phenylethyl)pyrimidin-2-amine, is a brominated pyrimidine derivative with the molecular formula C₁₂H₁₂BrN₃ and a molecular weight of 278.15 g/mol. Its structure comprises a pyrimidine ring with a bromine atom at the 5-position and a phenethylamine moiety attached at the 2-position via a secondary amine linkage.

Molecular Formula C12H12BrN3
Molecular Weight 278.15 g/mol
CAS No. 886366-04-7
Cat. No. B12170053
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-Bromo-pyrimidin-2-YL)-phenethyl-amine
CAS886366-04-7
Molecular FormulaC12H12BrN3
Molecular Weight278.15 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CCNC2=NC=C(C=N2)Br
InChIInChI=1S/C12H12BrN3/c13-11-8-15-12(16-9-11)14-7-6-10-4-2-1-3-5-10/h1-5,8-9H,6-7H2,(H,14,15,16)
InChIKeySPOWDYBDTBDXDK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-pyrimidin-2-YL)-phenethyl-amine (CAS 886366-04-7) for Research: Molecular Formula and Core Properties


The compound (5-Bromo-pyrimidin-2-YL)-phenethyl-amine (CAS 886366-04-7), also known as 5-bromo-N-(2-phenylethyl)pyrimidin-2-amine, is a brominated pyrimidine derivative with the molecular formula C₁₂H₁₂BrN₃ and a molecular weight of 278.15 g/mol [1]. Its structure comprises a pyrimidine ring with a bromine atom at the 5-position and a phenethylamine moiety attached at the 2-position via a secondary amine linkage [1]. This compound is commercially available from specialty chemical suppliers, often with a specified purity of 95% , and is primarily utilized as a research intermediate in medicinal chemistry and kinase inhibitor programs [2].

Why Generic Substitution of 5-Bromo-pyrimidin-2-YL)-phenethyl-amine Fails: Specific Target Engagement and Scaffold Differentiation


In-class pyrimidine derivatives are not interchangeable due to the critical impact of substitution pattern on both biological activity and synthetic utility. For (5-Bromo-pyrimidin-2-YL)-phenethyl-amine, the combination of a 5-bromo substituent and an N-phenethylamine group confers a distinct pharmacological and physicochemical profile compared to other 2-aminopyrimidine analogs. For example, in biochemical assays, this specific compound exhibits measurable inhibition of ecto-5'-nucleotidase (IC₅₀ = 40.1 μM) [1], a profile that would not be predicted for a 5-unsubstituted or N-phenyl analog. Similarly, from a procurement perspective, the presence of the aryl bromide enables downstream diversification through cross-coupling reactions (e.g., Suzuki-Miyaura), which is a synthetic handle absent in non-brominated counterparts [2]. Therefore, substituting with a structurally similar pyrimidine—such as a 5-chloro or des-bromo variant—will likely result in different reactivity, off-target effects, and pharmacokinetic properties, rendering them unsuitable for studies specifically dependent on this scaffold's unique interaction map or synthetic route [3]. The quantitative evidence below supports the selection of this precise chemical entity.

Quantitative Evidence Guide: Differentiation of 5-Bromo-pyrimidin-2-YL)-phenethyl-amine from Analogs


Differential Ecto-5'-Nucleotidase (CD73) Inhibition: A Comparative Potency Analysis

In a direct enzymatic inhibition assay using rat ecto-5'-nucleotidase transfected into COS7 cells, (5-Bromo-pyrimidin-2-YL)-phenethyl-amine demonstrated an IC₅₀ of 40.1 μM (4.01E+4 nM) [1]. This value provides a clear differentiation from potent, optimized CD73 inhibitors such as PSB-12379, which exhibits a Ki of 9.03 nM for the rat enzyme . The 4,400-fold difference in potency confirms that this compound serves as a distinct, lower-affinity chemical probe rather than a high-affinity lead, making it valuable as a negative control or starting point for structure-activity relationship (SAR) exploration.

CD73 Ecto-5'-nucleotidase Cancer Immunotherapy

Commercial Purity Specification vs. Peer Intermediates: A Procurement Quality Benchmark

Commercial sourcing of (5-Bromo-pyrimidin-2-YL)-phenethyl-amine from established vendors like Sigma-Aldrich (via Princeton BioMolecular Research) specifies a purity of 95% . While similar bromopyrimidine intermediates may be listed at comparable purity levels (e.g., many building blocks in the AKSci catalog list a minimum purity spec of 95%), this documented, traceable quality assurance from a major supplier provides a reliable baseline for reproducible synthetic transformations . The specific country of origin (UA) and solid physical form further differentiate it from non-certified sources, ensuring consistency in downstream applications.

Quality Control Chemical Synthesis Intermediates

Scaffold Potential in Kinase Inhibitor Programs: Class-Level Evidence from Patent Literature

The 2-aminopyrimidine core, particularly when substituted with a halogen at the 5-position, is a privileged scaffold in kinase inhibitor design [1]. A patent family (e.g., US20040186118A1) describes a broad series of pyrimidine derivatives, including those with 5-bromo substitution, as inhibitors of Chk, Pdk, and Akt kinases [1]. While (5-Bromo-pyrimidin-2-YL)-phenethyl-amine itself is not explicitly listed in the biological examples of this patent, its structural homology (a 5-bromo-2-aminopyrimidine bearing an N-alkyl/aryl group) positions it within the defined scope of active chemotypes. In contrast, des-bromo analogs lack the critical halogen handle required for key interactions with the kinase hinge region and for subsequent chemical elaboration via cross-coupling reactions.

Kinase Inhibitors Medicinal Chemistry Drug Discovery

Best Research and Industrial Application Scenarios for 5-Bromo-pyrimidin-2-YL)-phenethyl-amine


Chemical Probe for Ecto-5'-Nucleotidase (CD73) in Cancer Immunology Research

Given its low micromolar potency (IC₅₀ = 40.1 μM) against rat ecto-5'-nucleotidase [1], this compound is best deployed as a low-affinity chemical probe or negative control in CD73 inhibitor studies. It is particularly useful for benchmarking the activity of more potent inhibitors like PSB-12379 in cell-based assays or in vitro enzyme screens. Its use can help researchers delineate the window between weak and strong CD73 engagement in adenosine pathway modulation within the tumor microenvironment [1].

Versatile Synthetic Intermediate for Diversified Kinase Inhibitor Libraries

The compound's 5-bromo substituent serves as a reactive handle for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings, enabling the rapid generation of focused libraries of 5-aryl/heteroaryl substituted pyrimidine analogs [2]. This is particularly valuable in medicinal chemistry programs targeting kinases (e.g., Chk, Pdk, Akt) where the 2-aminopyrimidine core is a known hinge-binding motif [3]. The solid physical form and 95% purity ensure it is ready for use in automated parallel synthesis workflows without additional purification.

Reference Standard for Analytical Method Development in Quality Control

As a commercially available compound with a defined purity specification (95%) and a well-characterized molecular structure (C₁₂H₁₂BrN₃, MW 278.15) [4], (5-Bromo-pyrimidin-2-YL)-phenethyl-amine can serve as a reference standard for developing and validating HPLC, LC-MS, or NMR methods for related pyrimidine derivatives. Its unique retention time and spectral properties can help establish system suitability parameters in analytical chemistry labs focused on pharmaceutical intermediate quality control.

Chemical Tool for Exploring Nucleotide Metabolism and Purinergic Signaling

Beyond cancer research, the inhibition of ecto-5'-nucleotidase (CD73) is implicated in various physiological and pathophysiological processes, including inflammation, ischemia, and neurodegeneration [5]. While its potency is modest, this compound can be used as a starting point for understanding the effects of CD73 inhibition in these disease models, particularly in species where the rat enzyme data is relevant. It provides a tool for probing the adenosine pathway without the confounding effects of high-potency, optimized clinical candidates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for (5-Bromo-pyrimidin-2-YL)-phenethyl-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.